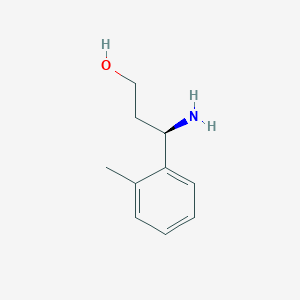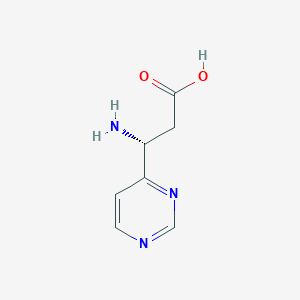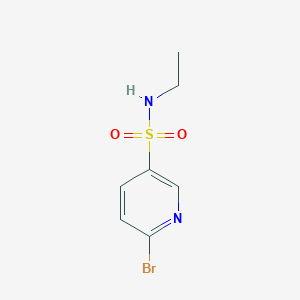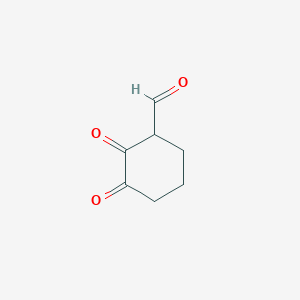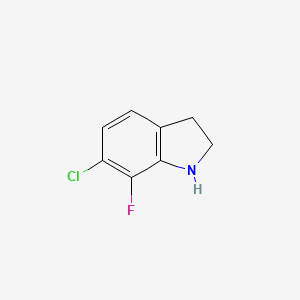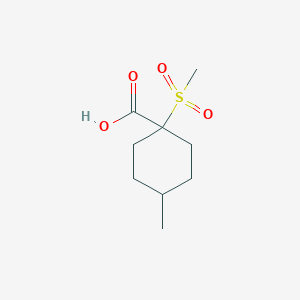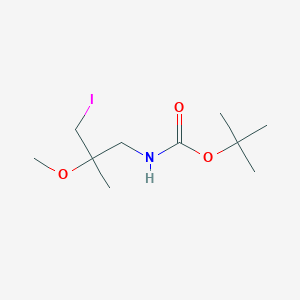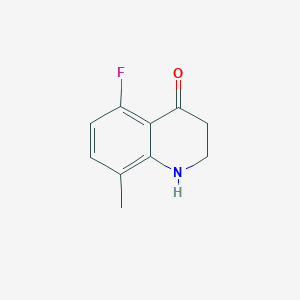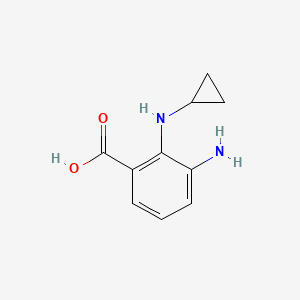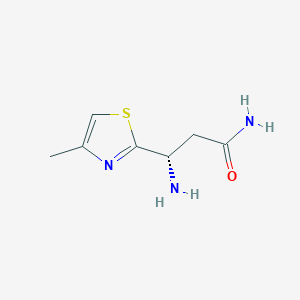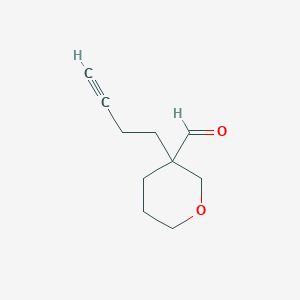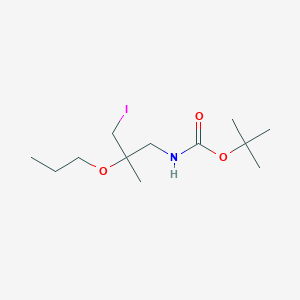
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate: is an organic compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . It is primarily used in research settings and is known for its unique structure, which includes an iodine atom, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-iodo-2-methyl-2-propoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction
Analyse Chemischer Reaktionen
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include potassium carbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its carbamate group. The iodine atom may also play a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate include:
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
tert-Butyl N-hydroxycarbamate: Known for its use in various synthetic applications, this compound also lacks the iodine atom but is used in different contexts.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different core structure but shares the tert-butyl carbamate group, making it useful in similar protective group strategies.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for further functionalization in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H24INO3 |
|---|---|
Molekulargewicht |
357.23 g/mol |
IUPAC-Name |
tert-butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-6-7-16-12(5,8-13)9-14-10(15)17-11(2,3)4/h6-9H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
XFMDVIJMWIKABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)(CNC(=O)OC(C)(C)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


